![molecular formula C11H17ClFNO B3059634 2-[(4-Fluorobenzyl)amino]-1-butanol hydrochloride CAS No. 1048673-59-1](/img/structure/B3059634.png)
2-[(4-Fluorobenzyl)amino]-1-butanol hydrochloride
Overview
Description
“2-[(4-Fluorobenzyl)amino]-1-butanol hydrochloride” is a chemical compound . It is a derivative of 4-Fluorobenzylamine, which is an important building block for the synthesis of various compounds .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H16FNO . Unfortunately, the specific structural details or a visual representation of the molecule are not provided in the search results.Scientific Research Applications
1. Chromatography and Analytical Applications
2-[(4-Fluorobenzyl)amino]-1-butanol hydrochloride has been used in chromatographic methods for the analysis of biological samples. For instance, Wu (1993) developed a sensitive fluorometric HPLC method utilizing this compound for the analysis of proline in biological samples, demonstrating its effectiveness in biomedical research (Wu, 1993).
2. Fluorescence Studies and Molecular Aggregation
This chemical has been involved in studies exploring dual fluorescence effects and molecular aggregation. Budziak et al. (2019) conducted spectroscopic studies on certain compounds, including this compound, to understand molecular aggregation and charge transfer within molecules, highlighting its potential in molecular medicine and biology (Budziak et al., 2019).
3. Synthesis of Bioactive Compounds
The compound has been used in the synthesis of bioactive molecules. For example, Binici et al. (2021) utilized it in synthesizing cyclotriphosphazene derivatives, which showed promising antibacterial, antifungal, and antiproliferative activities against various cancer cell lines, illustrating its significance in the development of new therapeutic agents (Binici et al., 2021).
4. Synthesis of Pharmaceutical Intermediates
It has also been used in the synthesis of intermediates for pharmaceutical agents. Kato et al. (1994) achieved an efficient asymmetric synthesis of the enantiomers of 2-aminomethyl-4-(4-fluorobenzyl)morpholine, an intermediate of mosapride, a gastroprokinetic agent. This underlines the importance of this compound in pharmaceutical synthesis (Kato et al., 1994).
5. Solvent Effects in Chemical Processes
Research has also been conducted on the influence of solvents in chemical reactions involving compounds like this compound. Zhu et al. (2019) examined the solubility and solvent effects of related compounds, contributing to a better understanding of the solution processes in various solvents, which is critical for chemical synthesis and purification processes (Zhu et al., 2019).
properties
IUPAC Name |
2-[(4-fluorophenyl)methylamino]butan-1-ol;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO.ClH/c1-2-11(8-14)13-7-9-3-5-10(12)6-4-9;/h3-6,11,13-14H,2,7-8H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVBQGAVPYMYHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=C(C=C1)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1048673-59-1 | |
Record name | 1-Butanol, 2-[[(4-fluorophenyl)methyl]amino]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1048673-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.